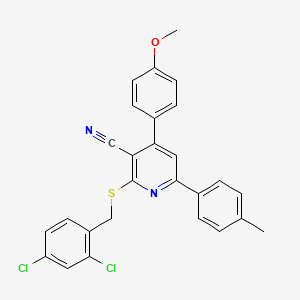
2-((2,4-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a useful research compound. Its molecular formula is C27H20Cl2N2OS and its molecular weight is 491.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2,4-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a member of the nicotinonitrile family, characterized by its complex structure that includes a thioether linkage and multiple aromatic substituents. Its molecular formula is C27H20Cl2N2OS, with a molecular weight of 491.4 g/mol. The unique structural features suggest significant potential for various biological activities, including antimicrobial and anticancer properties.
Structural Features
The compound's structure can be dissected into several key components:
- Thioether Linkage : This feature may enhance the compound's reactivity and interaction with biological targets.
- Aromatic Substituents : The presence of dichlorobenzyl, methoxyphenyl, and p-tolyl groups contributes to its lipophilicity and potential for cellular membrane penetration.
Research indicates that the biological activity of this compound is likely mediated through its interaction with specific biological targets. The nitrile group may play a crucial role in disrupting cellular functions by forming reactive intermediates that can interfere with enzymatic activities or cellular signaling pathways.
Biological Activity Overview
Studies have shown that compounds structurally similar to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi, potentially disrupting cell membranes. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, possibly through apoptosis induction. |
| Anti-inflammatory | May reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
Case Studies
-
Antimicrobial Studies :
- A recent study evaluated the compound's efficacy against various pathogens. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
-
Cytotoxicity Assays :
- In vitro tests on human cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that the compound induced apoptosis at IC50 values comparable to established chemotherapeutics. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
-
Inflammatory Response Modulation :
- Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages, indicating its potential use in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | Similar thioether and aromatic groups | Moderate antimicrobial activity |
| 3-(p-Tolyl)-5-(4-methoxyphenyl)-1H-pyrazole | Pyrazole ring instead of nicotinonitrile | Strong anticancer properties but weaker antimicrobial effects |
Properties
Molecular Formula |
C27H20Cl2N2OS |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20Cl2N2OS/c1-17-3-5-19(6-4-17)26-14-23(18-8-11-22(32-2)12-9-18)24(15-30)27(31-26)33-16-20-7-10-21(28)13-25(20)29/h3-14H,16H2,1-2H3 |
InChI Key |
MVGAHZXHRGQSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















